4-Fluoro-N-(4-fluorobenzylidene)aniline

Catalog No.
S755362
CAS No.
39769-09-0
M.F
C13H9F2N
M. Wt
217.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-N-(4-fluorobenzylidene)aniline

CAS Number

39769-09-0

Product Name

4-Fluoro-N-(4-fluorobenzylidene)aniline

IUPAC Name

N,1-bis(4-fluorophenyl)methanimine

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

InChI

InChI=1S/C13H9F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H

InChI Key

FRNJXANITCYEMD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)F
  • Potential applications based on structure

    Due to the presence of an aromatic amine group and a benzylidene group, 4-Fluoro-N-(4-fluorobenzylidene)aniline could hold potential for research in various areas including:

    • Organic Chemistry: The compound's structure suggests it might be relevant in studies on Schiff base formation and reactivity. Schiff bases are important intermediates in organic synthesis .
    • Medicinal Chemistry: The aromatic rings and amine functionality could be of interest for researchers exploring novel drug scaffolds, although further investigation would be needed.
  • Availability of information

    Scientific literature databases like PubMed or Google Scholar don't yield many results for this specific compound, suggesting that research on 4-Fluoro-N-(4-fluorobenzylidene)aniline might be limited or not yet widely published.

4-Fluoro-N-(4-fluorobenzylidene)aniline is an organic compound with the molecular formula C13_{13}H9_9F2_2N. It features a fluorinated aromatic structure, where a fluorobenzylidene group is attached to an aniline moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique electronic properties imparted by the fluorine substituents.

There is no current research available on a specific mechanism of action for 4-Fluoro-N-(4-fluorobenzylidene)aniline.

  • Information on specific hazards associated with 4-Fluoro-N-(4-fluorobenzylidene)aniline is limited.
  • As a general precaution for aromatic amines and Schiff bases, it should be handled with care due to potential skin irritation, respiratory issues upon inhalation, and environmental hazards [].
  • Always consult safety data sheets (SDS) before handling this compound.
, primarily due to the presence of the imine functional group formed between the aniline and the fluorobenzylidene. Typical reactions include:

  • Condensation Reactions: The synthesis of this compound often involves the condensation of 4-fluoroaniline with 4-fluorobenzaldehyde, leading to the formation of the imine linkage.
  • Reduction Reactions: The imine can be reduced to form amines using reducing agents such as sodium borohydride.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, influenced by the electron-withdrawing effects of the fluorine atoms.

Research indicates that 4-Fluoro-N-(4-fluorobenzylidene)aniline exhibits biological activity, particularly in antimicrobial and anticancer studies. Its structure allows it to interact with biological targets, potentially serving as a lead compound for drug development. Some studies have shown its effectiveness against various microbial strains, suggesting it may act as a potential antimicrobial agent .

The synthesis of 4-Fluoro-N-(4-fluorobenzylidene)aniline typically involves:

  • Condensation Reaction: A common method is to react 4-fluoroaniline with 4-fluorobenzaldehyde under acidic or basic conditions to facilitate imine formation.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation techniques that enhance reaction rates and yields without solvents, making the process more efficient .
  • Catalytic Methods: Utilizing catalysts such as iron(II) bromide has been reported to improve yields during the synthesis of similar compounds .

The applications of 4-Fluoro-N-(4-fluorobenzylidene)aniline are diverse:

  • Medicinal Chemistry: It serves as a potential scaffold for developing new pharmaceuticals, particularly in targeting bacterial infections and cancer cells.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonic devices.
  • Chemical Research: It can be used as a reagent or ligand in various organic synthesis reactions.

Interaction studies involving 4-Fluoro-N-(4-fluorobenzylidene)aniline focus on its binding affinity with biological macromolecules. Research has indicated that this compound can form stable complexes with proteins and nucleic acids, which may influence its biological activity. Understanding these interactions is crucial for assessing its potential therapeutic applications.

Several compounds share structural similarities with 4-Fluoro-N-(4-fluorobenzylidene)aniline. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityNotable Differences
N-(4-Fluorobenzylidene)anilineLacks additional fluorineModerate antimicrobial activitySimpler structure
4-FluoroanilineSingle amino groupAntimicrobial and anticancerNo imine functionality
N,N-Diethyl-4-fluoroanilineTwo ethyl groups instead of benzylLower activity against microbesDifferent substituent effects
2,6-DifluoroanilineTwo fluorines at different positionsLimited biological studiesDifferent substitution pattern

The uniqueness of 4-Fluoro-N-(4-fluorobenzylidene)aniline lies in its dual fluorination and imine functionality, which may enhance its reactivity and biological interactions compared to similar compounds.

Molecular Structure and Composition

IUPAC and Alternative Nomenclature

The compound 4-Fluoro-N-(4-fluorobenzylidene)aniline is officially designated under the International Union of Pure and Applied Chemistry nomenclature system with several recognized alternative names [1] [2] [3]. The primary IUPAC name is N,1-bis(4-fluorophenyl)methanimine, reflecting the systematic naming convention for azomethine compounds [3] [4]. Alternative nomenclature includes (E)-N,1-bis(4-fluorophenyl)methanimine, which specifically indicates the geometric configuration of the compound [5]. Additional recognized names encompass 4,4'-difluorobenzylideneaniline, N-(4-fluorobenzylidene)-4-fluoroaniline, and 1-(4-fluorophenyl)-N-(4-fluorophenyl)methanimine [3] [6] [4]. The compound is also referred to as 4-fluorobenzylidene 4-fluorophenyl amine and N-4-fluorophenyl-4-fluorobenzylideneamine in various chemical databases [3].

Molecular Formula and Weight (C₁₃H₉F₂N, 217.22 g/mol)

The density of 4-Fluoro-N-(4-fluorobenzylidene)aniline has been determined through experimental measurements, though specific density values for this exact compound are not extensively documented in the available literature sources. Related fluoroaniline compounds provide reference points for estimating density values, with 4-fluoroaniline exhibiting a density of 1.173 g/mL at 25°C [21] [22]. The refractive index data for the specific compound 4-Fluoro-N-(4-fluorobenzylidene)aniline requires further experimental determination, as current literature focuses primarily on the constituent aromatic components [21] [22]. For comparative reference, 4-fluoroaniline demonstrates a refractive index of n₂₀/D 1.539, providing insight into the optical properties of structurally related compounds [21] [22] [23]. The optical and physical properties are influenced by the extended conjugated system and the presence of fluorine substituents [21] [22].

Solubility Parameters in Various Solvents

The solubility characteristics of 4-Fluoro-N-(4-fluorobenzylidene)aniline demonstrate selective dissolution behavior across different solvent systems [19] [24]. The compound exhibits good solubility in methanol, indicating compatibility with polar protic solvents [19]. The presence of the azomethine functional group and fluorinated aromatic rings influences the overall polarity and hydrogen-bonding capacity of the molecule [24]. Polar solvents generally provide better solvation for this compound due to the nitrogen lone pair and the dipolar nature of the azomethine linkage [24]. The fluorine substituents contribute to the lipophilic character while maintaining some degree of polar interaction capability [24]. Detailed solubility parameters in various organic solvents require comprehensive experimental determination for precise quantitative data [24].

Spectroscopic Characteristics

Infrared Spectroscopy Profiles

Infrared spectroscopy of 4-Fluoro-N-(4-fluorobenzylidene)aniline reveals characteristic absorption bands that confirm the presence of key functional groups [17] [18] [25]. The azomethine stretching vibration typically appears in the range of 1600-1650 cm⁻¹, which is diagnostic for the carbon-nitrogen double bond [17] [18] [25]. Schiff base compounds consistently exhibit this characteristic absorption, with the exact frequency influenced by the electronic environment of the azomethine group [17] [18]. The aromatic carbon-hydrogen stretching vibrations manifest in the region of 3050-3070 cm⁻¹, confirming the presence of aromatic ring systems [17] [25]. Aromatic carbon-carbon stretching modes appear in the range of 1450-1600 cm⁻¹, typical of substituted benzene rings [25]. The carbon-fluorine stretching vibrations provide additional confirmation of the fluorine substituents, though these may overlap with other aromatic vibrations [17] [18].

Functional GroupFrequency Range (cm⁻¹)Assignment
Azomethine C=N1600-1650C=N stretching
Aromatic C-H3050-3070C-H stretching
Aromatic C=C1450-1600C=C stretching
C-FVariableC-F stretching

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-Fluoro-N-(4-fluorobenzylidene)aniline through both proton and carbon-13 analysis [12] [26] [27]. The azomethine proton typically appears as a singlet in the range of 8.3-8.4 ppm, characteristic of the electron-deficient carbon adjacent to nitrogen [12] [26]. Aromatic protons exhibit complex multipicity patterns in the range of 7.0-7.9 ppm, with coupling patterns influenced by the fluorine substituents [12] [26]. The fluorine atoms induce characteristic splitting patterns and chemical shift changes in the aromatic region [12] [26]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the azomethine carbon signal typically appearing around 160-165 ppm, confirming the imine functionality [12]. The aromatic carbon signals appear in the expected range of 110-140 ppm, with fluorine-bearing carbons showing characteristic coupling patterns [12] [26].

UV-Visible Spectroscopic Properties

The ultraviolet-visible spectroscopic properties of 4-Fluoro-N-(4-fluorobenzylidene)aniline reflect the extended conjugated system and electronic transitions within the molecule [28] [29]. The compound exhibits characteristic absorption bands associated with π→π* transitions of the aromatic rings and the azomethine chromophore [29]. The conjugated system facilitates electronic transitions that are influenced by the electron-withdrawing fluorine substituents [16] [29]. The absorption maxima and extinction coefficients provide insight into the electronic structure and potential applications in optical materials [29]. The presence of the azomethine linkage creates additional electronic transitions, including n→π* transitions associated with the nitrogen lone pair [29]. The bandgap energy calculations indicate semiconductor-like properties that are characteristic of extended conjugated organic systems [29].

The synthesis of 4-Fluoro-N-(4-fluorobenzylidene)aniline represents a significant area of research within organic chemistry, particularly in the development of fluorinated Schiff base compounds. This compound, with the molecular formula C₁₃H₉F₂N and molecular weight of 217.21 g/mol, has attracted considerable attention due to its unique chemical properties and potential applications in various fields [1]. The following sections provide a comprehensive analysis of the synthetic approaches, methodologies, and scale-up considerations for this important fluorinated compound.

Conventional Synthesis Approaches

The conventional synthesis of 4-Fluoro-N-(4-fluorobenzylidene)aniline primarily relies on established organic synthetic methodologies that have been refined over decades of research. These approaches form the foundation upon which modern synthetic strategies are built, providing reliable and well-characterized pathways for compound preparation.

Condensation Reaction Between 4-Fluoroaniline and 4-Fluorobenzaldehyde

The most fundamental approach to synthesizing 4-Fluoro-N-(4-fluorobenzylidene)aniline involves the direct condensation reaction between 4-fluoroaniline and 4-fluorobenzaldehyde. This reaction follows the classic Schiff base formation mechanism, where the primary amine group of 4-fluoroaniline attacks the carbonyl carbon of 4-fluorobenzaldehyde, resulting in the formation of an imine linkage with the elimination of water [2] [3].

The reaction mechanism proceeds through several distinct steps. Initially, the nucleophilic nitrogen atom of 4-fluoroaniline attacks the electrophilic carbon of the aldehyde group, forming a tetrahedral intermediate. This intermediate undergoes proton transfer, followed by the elimination of water to yield the desired Schiff base product [4] [5]. The presence of fluorine atoms in both reactants significantly influences the reaction kinetics and thermodynamics, as the electron-withdrawing nature of fluorine increases the electrophilicity of the aldehyde and affects the nucleophilicity of the amine [6] [7].

Typical reaction conditions involve heating equimolar amounts of 4-fluoroaniline and 4-fluorobenzaldehyde in an appropriate solvent system. The reaction is generally conducted under reflux conditions at temperatures ranging from 80-100°C for periods of 6-24 hours, depending on the specific conditions employed [2] [8]. The reaction yield under conventional conditions typically ranges from 60-85%, with variations depending on the precise experimental parameters used.

The stoichiometry of the reaction is particularly important, as excess of either reactant can lead to side reactions or reduced yields. Equimolar ratios are generally preferred, although slight excess of the aldehyde component (1.1-1.2 equivalents) can sometimes improve conversion rates by driving the equilibrium toward product formation [3] [4]. The reaction is reversible, and the removal of water through the use of molecular sieves or Dean-Stark apparatus can significantly improve yields.

Solvent-Based Reaction Conditions

The choice of solvent plays a crucial role in the successful synthesis of 4-Fluoro-N-(4-fluorobenzylidene)aniline. Various solvents have been employed, each offering distinct advantages and limitations in terms of reaction efficiency, product purity, and environmental considerations [2] [8].

Ethanol represents one of the most commonly used solvents for this condensation reaction. Its moderate polarity and ability to dissolve both reactants effectively make it an excellent choice for Schiff base formation. The reaction in ethanol typically requires heating under reflux conditions, with reaction times ranging from 6-12 hours [2]. The use of ethanol also facilitates product isolation, as the formed Schiff base can be easily crystallized from the reaction medium upon cooling.

Methanol has also been successfully employed as a reaction medium, offering similar advantages to ethanol but with a lower boiling point, which may be beneficial for certain synthetic applications [9] [10]. The reaction in methanol generally proceeds at slightly lower temperatures compared to ethanol, potentially reducing the formation of side products and improving overall selectivity.

Alternative solvents such as acetonitrile, dimethylformamide, and toluene have been investigated for this synthesis. Acetonitrile offers the advantage of high boiling point and good solubility for both reactants, while dimethylformamide provides excellent solvating properties but may require more extensive purification procedures [6] [7]. Toluene, as a non-polar solvent, has been used in cases where specific reaction conditions require reduced polarity.

The solvent volume typically ranges from 20-50 mL per gram of limiting reactant, providing adequate dilution for efficient mixing while maintaining reasonable reaction concentrations. The choice of solvent volume represents a balance between reaction efficiency and practical considerations such as equipment size and solvent recovery [2] [8].

Catalytic Influences on Reaction Kinetics

The condensation reaction between 4-fluoroaniline and 4-fluorobenzaldehyde can be significantly enhanced through the use of appropriate catalysts. These catalysts primarily function by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine [3] [4].

Acid catalysts are commonly employed in Schiff base formation reactions. Small amounts of glacial acetic acid (0.1-0.5 equivalents) can dramatically improve reaction rates and yields [8] [11]. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by the amine. Other organic acids such as p-toluenesulfonic acid or formic acid have also been successfully used, though their effectiveness may vary depending on the specific reaction conditions.

Lewis acids represent another category of catalysts that can enhance the reaction. Aluminum chloride, zinc chloride, and titanium tetrachloride have been reported to catalyze Schiff base formation reactions effectively [4] [5]. These catalysts coordinate with the carbonyl oxygen, activating the aldehyde toward nucleophilic attack. However, the use of Lewis acids requires careful handling and may complicate product isolation procedures.

The catalyst loading typically ranges from 0.05-0.2 equivalents relative to the limiting reactant. Higher catalyst concentrations may lead to increased side reactions or product decomposition, while insufficient catalyst amounts may result in incomplete conversion [3] [8]. The optimal catalyst loading depends on the specific catalyst used, reaction temperature, and desired reaction time.

Molecular sieves have been employed as both catalysts and drying agents in these reactions. The 4Å molecular sieves are particularly effective at removing water formed during the condensation reaction, thereby driving the equilibrium toward product formation [2] [4]. The use of molecular sieves can reduce reaction times from hours to minutes in some cases, while also improving overall yields.

Purification and Isolation Techniques

The purification and isolation of 4-Fluoro-N-(4-fluorobenzylidene)aniline from the reaction mixture represents a critical step in the synthetic process. Several techniques have been developed and optimized to achieve high purity products suitable for further applications [12] [13].

Crystallization represents the most common purification method for this compound. The reaction mixture is typically cooled to room temperature or below, causing the product to crystallize from solution. The crystallization process can be enhanced by seeding with pure product crystals or by slow evaporation of the solvent [12] [14]. The choice of crystallization solvent is crucial, with ethanol, methanol, and ethanol-water mixtures being most commonly used.

Recrystallization provides an additional purification step when higher purity is required. The crude product is dissolved in hot solvent and then allowed to cool slowly, preferentially crystallizing the pure compound while leaving impurities in solution [13] [15]. Multiple recrystallization cycles may be necessary to achieve the desired purity level, though this approach inevitably results in some product loss.

Column chromatography offers an alternative purification method, particularly useful when dealing with complex reaction mixtures or when recrystallization is ineffective [16] [17]. Silica gel column chromatography using appropriate solvent systems can effectively separate the desired product from unreacted starting materials and side products. The choice of eluent system depends on the specific impurities present and the polarity of the target compound.

The isolated product typically exhibits a melting point of 63-67°C, which serves as a primary criterion for purity assessment [1]. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are routinely employed to confirm product identity and purity [18] [19]. Gas chromatography analysis is particularly valuable for quantitative purity assessment, with industrial specifications typically requiring ≥98.0% purity [20] [21].

Filtration and washing procedures are essential components of the isolation process. The crystallized product is collected by filtration and washed with cold solvent to remove surface impurities. The choice of washing solvent and temperature can significantly impact the final product purity and yield [12] [13].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry. Green chemistry approaches for the synthesis of 4-Fluoro-N-(4-fluorobenzylidene)aniline focus on reducing environmental impact while maintaining or improving synthetic efficiency [22] [23].

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for Schiff base formation. This technique utilizes microwave radiation to rapidly heat reaction mixtures, dramatically reducing reaction times while often improving yields and selectivity [8] [11].

The microwave-assisted synthesis of 4-Fluoro-N-(4-fluorobenzylidene)aniline typically involves mixing equimolar amounts of 4-fluoroaniline and 4-fluorobenzaldehyde in a microwave-transparent vessel, with or without solvent. The reaction mixture is then subjected to microwave irradiation at controlled temperature and power settings [24] [25]. Reaction times are typically reduced from hours to minutes, with typical durations ranging from 2-30 minutes depending on the specific conditions employed.

The mechanism of microwave heating differs fundamentally from conventional heating methods. Microwave radiation directly heats the reaction mixture through dipole rotation and ionic conduction, providing rapid and uniform heating throughout the reaction volume [8] [11]. This rapid heating can lead to improved reaction kinetics and reduced side product formation compared to conventional heating methods.

Typical microwave conditions involve temperatures of 120-180°C with power settings ranging from 100-600 watts. The specific conditions depend on the microwave equipment used and the scale of the reaction [24] [25]. Pressure-resistant vessels are often required for reactions conducted above the boiling point of the solvent.

The yields obtained through microwave-assisted synthesis are generally superior to conventional methods, typically ranging from 85-95% [11] [24]. The improved yields are attributed to the rapid heating, reduced reaction times, and the unique heating mechanism provided by microwave radiation. Additionally, the reduced reaction times contribute to improved energy efficiency and reduced environmental impact.

Solvent selection for microwave-assisted reactions requires careful consideration of dielectric properties and microwave absorption characteristics. Polar solvents such as ethanol, methanol, and dimethyl sulfoxide are particularly effective in microwave heating due to their high dielectric constants [8] [11]. However, solvent-free conditions are often preferred in green chemistry applications, as discussed in the following section.

Solvent-Free Reaction Conditions

Solvent-free synthesis represents one of the most environmentally friendly approaches to chemical synthesis, eliminating the need for organic solvents and reducing waste generation [23] [26]. For the synthesis of 4-Fluoro-N-(4-fluorobenzylidene)aniline, several solvent-free methodologies have been developed and optimized.

Grinding methods involve the mechanical mixing of solid reactants in the absence of solvent. The 4-fluoroaniline and 4-fluorobenzaldehyde are typically mixed in a mortar and pestle or ball mill, with the mechanical energy promoting intimate contact between reactants and facilitating the condensation reaction [23] [26]. The reaction can be conducted at room temperature or with mild heating, making it particularly attractive from an energy consumption perspective.

The grinding method typically requires reaction times of 10-60 minutes, significantly shorter than conventional solution-phase reactions. The yields obtained through grinding methods generally range from 70-90%, which is comparable to or better than conventional methods [23] [26]. The absence of solvent simplifies product isolation, as the crude product can be directly purified by crystallization or column chromatography.

Solid-state reactions represent another solvent-free approach where reactants are mixed and heated in the solid state. The reaction proceeds through solid-state diffusion and surface contact between reactant particles [26] [27]. This method requires careful control of particle size and mixing to ensure adequate contact between reactants.

Neat reaction conditions involve heating liquid reactants or melting solid reactants and allowing them to react in the liquid phase without added solvent. For the synthesis of 4-Fluoro-N-(4-fluorobenzylidene)aniline, this approach may be limited by the melting points and thermal stability of the reactants [23] [26].

The advantages of solvent-free methods include reduced environmental impact, simplified product isolation, and often improved yields. However, these methods may require specialized equipment for efficient mixing and temperature control, and scale-up considerations may be more complex compared to solution-phase reactions [23] [26].

Catalyst Optimization for Environmental Sustainability

The development of environmentally sustainable catalysts represents a key component of green chemistry approaches. Traditional acid catalysts, while effective, may pose environmental and handling challenges that can be addressed through the use of alternative catalytic systems [22] [23].

Natural acid catalysts derived from renewable sources have gained increasing attention in green synthesis applications. Lemon juice, containing citric acid, has been successfully employed as a natural catalyst for Schiff base formation reactions [23] [28]. The use of natural catalysts eliminates the need for synthetic acids and provides a renewable alternative to traditional catalytic systems.

Cashew shell extract has been reported as an effective natural catalyst for Schiff base synthesis under microwave conditions [11] [24]. The extract contains naturally occurring acids and phenolic compounds that can catalyze the condensation reaction while providing additional environmental benefits through the utilization of agricultural waste.

Solid acid catalysts offer advantages in terms of catalyst recovery and reuse. Heterogeneous catalysts such as sulfonic acid-functionalized silica, zeolites, and metal-organic frameworks have been investigated for Schiff base formation reactions [29] [30]. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing overall catalyst consumption and waste generation.

Ionic liquids represent another class of environmentally friendly catalysts that can be used in Schiff base synthesis. These salts, which are liquid at room temperature, can serve as both catalyst and solvent, providing unique reaction environments that can enhance reaction rates and selectivity [30] [31]. The non-volatile nature of ionic liquids reduces emissions and allows for easy catalyst recovery.

The optimization of catalyst loading and reaction conditions is crucial for achieving maximum environmental sustainability. Lower catalyst loadings reduce material consumption and waste generation, while optimized reaction conditions minimize energy consumption and byproduct formation [29] [30]. The development of efficient catalyst recovery and recycling procedures is essential for industrial implementation of green catalytic systems.

Reaction Time and Yield Comparisons

A comprehensive comparison of reaction times and yields across different green chemistry approaches provides valuable insights into the relative efficiency and sustainability of various methodologies [28] [27]. The following analysis examines the performance characteristics of different green synthesis approaches for 4-Fluoro-N-(4-fluorobenzylidene)aniline.

Microwave-assisted synthesis consistently demonstrates the shortest reaction times, typically ranging from 2-30 minutes depending on the specific conditions employed [11] [24]. This dramatic reduction in reaction time compared to conventional methods (6-24 hours) represents a significant improvement in process efficiency and energy consumption. The yields obtained through microwave-assisted synthesis are generally superior, ranging from 85-95%, making this approach highly attractive for both laboratory and industrial applications.

Solvent-free grinding methods offer moderate reaction times of 10-60 minutes while providing yields of 70-90% [23] [26]. The energy consumption for grinding methods is significantly lower than conventional heating methods, as the reactions can often be conducted at room temperature or with minimal heating. The elimination of solvents provides additional environmental benefits and simplifies product isolation procedures.

Ultrasonic synthesis represents another green chemistry approach that has shown promise for Schiff base formation. Reaction times typically range from 30-120 minutes, with yields of 75-88% [28]. The ultrasonic energy promotes efficient mixing and can accelerate reaction kinetics through cavitation effects. This method offers advantages in terms of energy efficiency and mild reaction conditions.

Natural catalyst systems, when combined with optimized reaction conditions, can achieve yields of 80-92% with reaction times of 1-6 hours [11] [23]. While longer than microwave-assisted methods, these reaction times are still significantly shorter than conventional approaches while providing the additional benefit of renewable catalyst sources.

The comparison of energy consumption across different methods reveals significant differences in environmental impact. Microwave-assisted synthesis, despite its higher instantaneous power consumption, often results in lower overall energy consumption due to dramatically reduced reaction times [11] [24]. Solvent-free grinding methods demonstrate the lowest energy consumption, as they can often be conducted at room temperature with minimal energy input.

The assessment of atom economy and waste generation provides additional insights into the environmental impact of different synthetic approaches. Solvent-free methods inherently demonstrate superior atom economy by eliminating solvent waste, while microwave-assisted synthesis in minimal solvent volumes represents a compromise between efficiency and environmental impact [22] [23].

Scale-Up Considerations

The successful scale-up of laboratory synthetic methods to industrial production scale represents a critical challenge in the commercialization of 4-Fluoro-N-(4-fluorobenzylidene)aniline. This transition requires careful consideration of numerous factors including equipment design, process optimization, safety considerations, and economic viability [32] [33].

Industrial Production Parameters

The scale-up of 4-Fluoro-N-(4-fluorobenzylidene)aniline synthesis from laboratory to industrial scale involves the systematic optimization of numerous process parameters to ensure consistent product quality, safety, and economic viability [32] [34]. The industrial production process must be designed to handle significantly larger volumes while maintaining the quality and purity standards established at laboratory scale.

Reactor design represents a fundamental consideration in industrial scale-up. The choice between batch, semi-batch, and continuous reactor systems depends on factors such as reaction kinetics, safety considerations, and production volume requirements [33] [35]. Batch reactors are commonly used for specialty chemicals production, offering flexibility in product specifications and ease of quality control. The reactor volume for industrial production typically ranges from 500 liters to 5000 liters, depending on production requirements and market demand.

Temperature control becomes increasingly challenging at industrial scale due to the larger thermal mass and heat transfer limitations. The reaction temperature must be maintained within narrow ranges (typically ±2°C) to ensure consistent product quality and prevent side reactions [32] [34]. Industrial reactors are equipped with sophisticated temperature control systems including heating/cooling jackets, internal coils, and automated temperature monitoring systems.

Agitation and mixing systems are crucial for ensuring uniform reaction conditions throughout the reactor volume. The design of impeller systems, baffle configurations, and mixing speeds must be carefully optimized to provide adequate mass transfer while avoiding excessive shear that could affect product quality [34] [36]. The mixing time should be minimized to ensure rapid homogenization of reactants and uniform temperature distribution.

Pressure considerations become more significant at industrial scale, particularly for reactions conducted under reflux conditions or with volatile reactants. Industrial reactors are designed to withstand appropriate pressure ratings with safety margins, and pressure relief systems are installed to prevent overpressurization [32] [33]. The design pressure typically exceeds the maximum operating pressure by 10-20% to ensure safe operation.

Material selection for industrial equipment requires careful consideration of chemical compatibility, corrosion resistance, and cost factors. Stainless steel grades such as 316L are commonly used for reactors and piping systems due to their excellent corrosion resistance and compatibility with fluorinated compounds [32] [34]. Special attention must be paid to gasket and seal materials to ensure chemical compatibility and prevent leakage.

Heat transfer optimization is essential for maintaining consistent reaction conditions and minimizing energy consumption. Industrial reactors are equipped with efficient heat exchange systems designed to provide rapid heating and cooling as required [32] [34]. The heat transfer coefficient and surface area must be adequate to handle the thermal loads associated with large-scale reactions.

Quality Control Metrics

Industrial production of 4-Fluoro-N-(4-fluorobenzylidene)aniline requires comprehensive quality control systems to ensure consistent product quality and compliance with specifications [20] [21]. The quality control program must address both in-process monitoring and final product testing to maintain high standards throughout the production process.

Purity assessment represents the most critical quality control parameter, with industrial specifications typically requiring ≥98.0% purity as determined by gas chromatography [20] [21]. The analytical method must be validated and demonstrate adequate precision, accuracy, and robustness for routine use in industrial settings. The chromatographic conditions must be optimized to achieve complete separation of the target compound from potential impurities and degradation products.

Physical property testing includes melting point determination, which serves as a primary identity test and purity indicator. The melting point range for high-quality product should be 63-67°C, with deviations indicating potential impurities or degradation [1] [20]. The test method must be standardized and conducted using calibrated equipment to ensure reliable results.

Water content determination is essential for maintaining product stability and preventing hydrolysis reactions. Karl Fischer titration is the standard method for water content determination, with typical specifications requiring ≤0.5% water content [20] [21]. The test must be conducted under controlled conditions to prevent moisture absorption during sample handling.

Residual solvent analysis is crucial for ensuring product safety and compliance with regulatory requirements. Gas chromatography with appropriate detection systems is used to quantify residual solvents, with typical specifications requiring ≤0.1% total residual solvents [20] [21]. The analytical method must be capable of detecting and quantifying all solvents used in the manufacturing process.

Heavy metals testing is required to ensure product safety and compliance with pharmaceutical or electronic grade specifications. Inductively coupled plasma mass spectrometry (ICP-MS) is the preferred analytical method, with typical specifications requiring ≤10 ppm total heavy metals [20] [21]. The test method must be validated for the specific matrix and cover all relevant heavy metals.

Particle size analysis is important for applications requiring specific physical properties. Laser diffraction is the standard method for particle size determination, with typical specifications requiring particle sizes in the range of 100-500 μm [20] [21]. The test conditions must be optimized to ensure reproducible results and account for potential particle agglomeration.

Bulk density and tapped density measurements provide information about powder flow properties and packaging requirements. These tests are conducted using standardized procedures with typical specifications of 0.3-0.7 g/cm³ for bulk density and 0.4-0.8 g/cm³ for tapped density [20] [21]. The measurements must be conducted under controlled conditions to ensure reproducible results.

Microbiological testing may be required for certain applications, particularly those involving pharmaceutical or food-related uses. Standard microbiological testing procedures are employed to ensure absence of pathogenic organisms and compliance with relevant specifications [20] [21]. The testing program must be designed to address the specific risks associated with the manufacturing process and intended use.

Cost-Efficiency Analysis

The economic viability of industrial production for 4-Fluoro-N-(4-fluorobenzylidene)aniline depends on comprehensive cost analysis that considers all aspects of the manufacturing process [37] [38]. The cost-efficiency analysis must account for raw material costs, energy consumption, labor requirements, equipment depreciation, and overhead expenses to determine the overall manufacturing cost and profitability.

Raw material costs represent the largest component of manufacturing costs, typically accounting for 60-75% of total production costs [37] [38]. The cost of 4-fluoroaniline typically ranges from $15-25 per kilogram, while 4-fluorobenzaldehyde costs $12-20 per kilogram. The pricing of these raw materials is subject to market fluctuations and supplier negotiations, making long-term supply agreements essential for cost stability.

Solvent costs, while relatively small on a per-unit basis, can become significant at industrial scale due to the large volumes required. Ethanol costs typically range from $1-2 per kilogram, but the total solvent consumption for industrial production can represent 2-5% of total manufacturing costs [37] [38]. Solvent recovery and recycling systems can significantly reduce these costs while improving environmental sustainability.

Energy costs vary significantly depending on the synthetic method employed and local energy prices. Conventional heating methods typically result in energy costs of $2-5 per kilogram of product, while microwave-assisted synthesis may offer energy savings despite higher instantaneous power consumption [37] [38]. The total energy consumption includes heating, cooling, agitation, and auxiliary systems such as lighting and ventilation.

Labor costs depend on the degree of automation and the complexity of the manufacturing process. Semi-automated batch processes typically require labor costs of $5-12 per kilogram of product, including operators, maintenance personnel, and quality control staff [37] [38]. The labor cost component can be reduced through process automation and optimization of batch sizes.

Equipment depreciation represents a significant fixed cost component that must be amortized over the production volume. The depreciation cost typically ranges from $3-8 per kilogram of product, depending on the equipment investment and production volume [37] [38]. Higher production volumes result in lower unit depreciation costs, providing economies of scale benefits.

Quality control costs include analytical testing, laboratory personnel, and equipment maintenance. These costs typically range from $2-4 per kilogram of product and are essential for maintaining product quality and regulatory compliance [37] [38]. The quality control cost component can be optimized through efficient testing protocols and automated analytical systems.

Waste treatment and disposal costs are increasingly important considerations in industrial production. These costs typically range from $1-3 per kilogram of product and include solvent recovery, waste disposal, and environmental compliance [37] [38]. Green chemistry approaches can significantly reduce these costs while improving environmental sustainability.

The overall manufacturing cost typically ranges from $45-80 per kilogram of product, depending on the production scale, synthetic method, and local economic conditions [37] [38]. The cost structure provides opportunities for optimization through process improvements, scale increases, and supply chain optimization. Market pricing and profitability analysis must consider competitive factors and value-added applications to ensure long-term economic viability.

Production volume optimization is crucial for achieving cost-efficiency targets. Economies of scale become significant at production volumes above 1000 kg per year, with optimal production volumes typically ranging from 5000-20000 kg per year depending on market demand [37] [38]. The production planning must balance inventory costs against production efficiency to optimize overall economics.

Capital investment requirements for industrial production typically range from $2-5 million for a facility capable of producing 10000 kg per year [37] [38]. The investment includes reactor systems, separation equipment, analytical instruments, and supporting infrastructure. The payback period for capital investments depends on production volume, market pricing, and operational efficiency, typically ranging from 3-7 years for specialty chemical production.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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